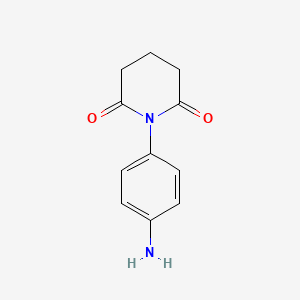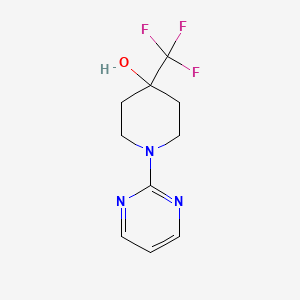
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a piperidine derivative with a pyrimidine moiety and a trifluoromethyl group, which makes it a unique chemical entity with distinctive properties.
Scientific Research Applications
Pharmacokinetics and Metabolism
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol, due to its structural similarity to various pharmacologically active compounds, has been the subject of research focusing on its metabolism, excretion, and pharmacokinetics. For instance, a study explored the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, highlighting the compound's rapid absorption and primary metabolism via hydroxylation of the pyrimidine ring, among other pathways. This research provides insight into how such compounds are processed in the body, which is crucial for drug development processes (Sharma et al., 2012).
Chemical Synthesis and Structure Analysis
Research on 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol also encompasses its synthesis and structural analysis. For example, studies have described the crystal structures of compounds containing the pyrimidin-2-yl and piperidin-4-ol groups, offering insights into their molecular configurations and interactions. These findings are valuable for understanding the compound's chemical behavior and potential reactivity, aiding in the development of new chemical entities with desired pharmacological properties (Georges et al., 1989).
Anticancer Activities
The pyrimidin-2-yl and piperidin-4-ol scaffold has been investigated for its anticancer potential. Research indicates that derivatives of this chemical structure exhibit activity against various human tumor cell lines. The structure-activity relationship studies suggest that specific substitutions on the pyrimidin-2-yl ring can enhance the anti-cancer activities of these molecules, highlighting the therapeutic potential of compounds based on this chemical framework (Singh & Paul, 2006).
Anti-angiogenic and DNA Cleavage Activities
Additionally, derivatives of 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol have been explored for their anti-angiogenic properties and ability to induce DNA cleavage. These activities are crucial for the development of new therapeutic agents, especially in cancer treatment, where inhibiting blood vessel formation and directly targeting DNA can be effective strategies. The observed bioactivities in these studies provide a basis for further investigation into the compound's utility in oncology (Kambappa et al., 2017).
Antimicrobial Activity
Research into the antimicrobial potential of 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol derivatives has also been conducted, with some compounds showing promising antibacterial and antifungal effects. These studies are part of ongoing efforts to discover new antimicrobial agents capable of combating resistant strains of bacteria and fungi, underscoring the importance of structural diversity in drug discovery efforts (Gaber & Moussa, 2011).
properties
IUPAC Name |
1-pyrimidin-2-yl-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)2-6-16(7-3-9)8-14-4-1-5-15-8/h1,4-5,17H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAWSIRAYLFPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)


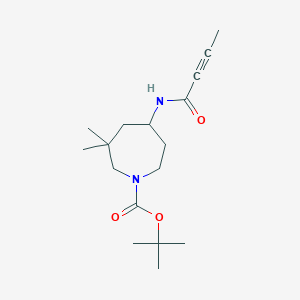
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2866507.png)
![N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2866510.png)
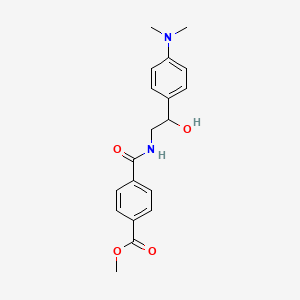
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2866512.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2866513.png)
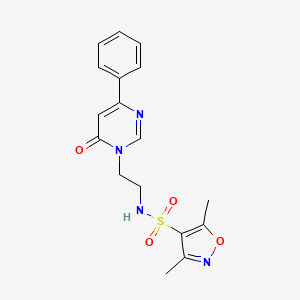
![1-(2-Fluorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2866516.png)
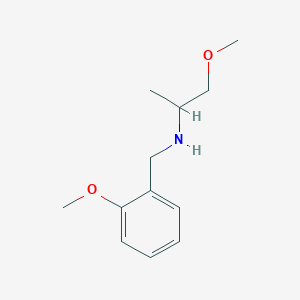
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2866522.png)
